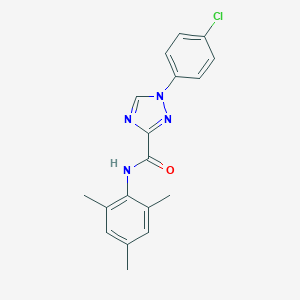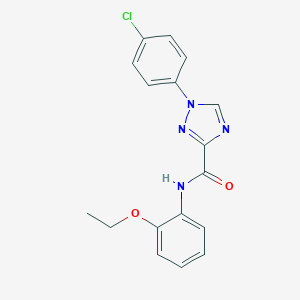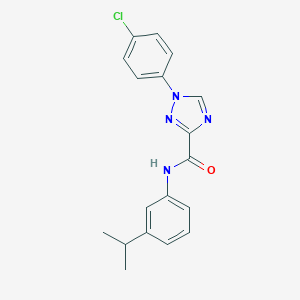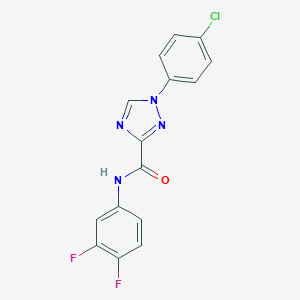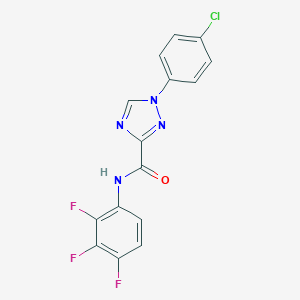![molecular formula C17H14F2N4O2 B278920 N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as Difluoromethoxyphenyl Triazole (DFMT), is a chemical compound that has gained significant attention in scientific research due to its therapeutic potential. DFMT belongs to the class of triazole-based compounds and has been found to exhibit promising biological properties such as anti-inflammatory, anti-tumor, and anti-fungal activities. In
Mecanismo De Acción
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. It also induces the expression of pro-apoptotic proteins such as Bax and caspases, leading to apoptosis in cancer cells. N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of fungal enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes.
Biochemical and Physiological Effects
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed using various assays. However, N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has shown promising results in various preclinical studies, and its potential therapeutic applications are being explored. Some of the future directions for research on N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide include:
1. Further studies to elucidate the mechanism of action of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.
2. Clinical trials to evaluate the safety and efficacy of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in humans.
3. Studies to investigate the potential use of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other drugs for the treatment of various diseases.
4. Studies to explore the potential use of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a diagnostic tool for the detection of certain diseases.
5. Studies to investigate the effects of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide on the gut microbiome and its potential use in the treatment of gut-related disorders.
6. Studies to investigate the potential use of N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-fungal activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans. The future directions for research on N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide are diverse and offer exciting possibilities for its use in the diagnosis and treatment of various diseases.
Métodos De Síntesis
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3-(difluoromethoxy)aniline with 4-methylphenyl isocyanate in the presence of a base, followed by cyclization with triethylorthoformate and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has antifungal properties and has been found to be effective against various fungal strains.
Propiedades
Nombre del producto |
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C17H14F2N4O2 |
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O2/c1-11-5-7-13(8-6-11)23-10-20-15(22-23)16(24)21-12-3-2-4-14(9-12)25-17(18)19/h2-10,17H,1H3,(H,21,24) |
Clave InChI |
BSQXMLUQKNJVCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)F |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



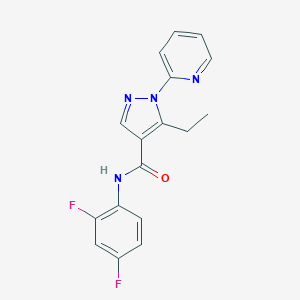
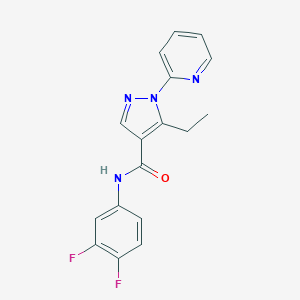
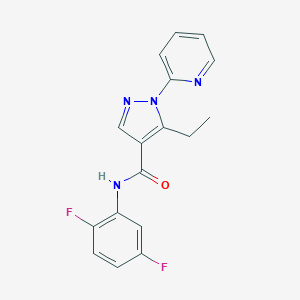
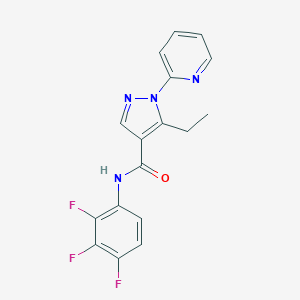
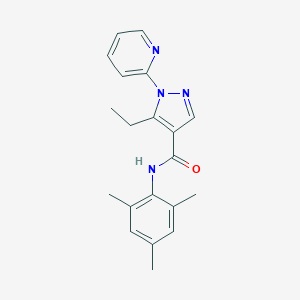
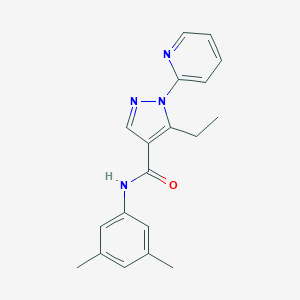
![isopropyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278845.png)
![1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278849.png)
![1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278850.png)
